Teclozan
Overview
Description
Teclozan is an antiprotozoal agent primarily used in the treatment of intestinal amebiasis. It belongs to the class of dichloroacetamides and is known for its efficacy against protozoan infections . The compound’s IUPAC name is 2,2-Dichloro-N-[[4-[(2,2-dichloroacetyl)-(2-ethoxyethyl)amino]methyl]phenyl]methyl]-N-(2-ethoxyethyl)acetamide .
Mechanism of Action
Teclozan is an intriguing compound with a unique mechanism of action. It is primarily used as an antiprotozoal agent, specifically in the treatment of intestinal amebiasis .
Target of Action
This compound targets the metabolic processes of protozoal cells . More specifically, it interferes with the protozoa’s enzyme systems, inhibiting their ability to synthesize essential proteins and nucleic acids .
Mode of Action
This compound operates by intervening in the phospholipid metabolism of the protozoa . It prevents the formation of arachidonic acid in the parasite , which is a crucial component for the survival and reproduction of the protozoa .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the phospholipid metabolism of the protozoa . By preventing the formation of arachidonic acid, this compound disrupts the normal functioning of the protozoa, leading to their death .
Pharmacokinetics
It is generally administered orally, indicating that it is likely absorbed through the gastrointestinal tract .
Result of Action
The result of this compound’s action is the death of the protozoal cells . By inhibiting key enzymes and disrupting phospholipid metabolism, this compound halts the replication of the pathogens, providing symptomatic relief and ultimately eradicating the infection .
Action Environment
The action of this compound is most effective in the intestinal lumen . Environmental factors such as the pH level and the presence of other substances in the intestines may influence the efficacy and stability of this compound.
Biochemical Analysis
Biochemical Properties
Teclozan plays a crucial role in biochemical reactions, particularly in the metabolism of protozoans. It interferes with the phospholipid metabolism of the parasite, preventing the formation of arachidonic acid, which is essential for the parasite’s survival . This compound interacts with various enzymes and proteins within the protozoan, disrupting their normal functions and leading to the parasite’s death .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In protozoans, it disrupts cell signaling pathways and gene expression, leading to impaired cellular metabolism and eventual cell death . In mammalian cells, this compound’s impact is less pronounced, but it can still influence cell function by altering metabolic processes and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the phospholipid metabolism of protozoans. By preventing the formation of arachidonic acid, this compound disrupts the parasite’s cell membrane integrity and function . This leads to the inhibition of essential enzymes and proteins, ultimately causing the parasite’s death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its efficacy can decrease with prolonged exposure to environmental factors . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in protozoans, where it leads to sustained disruption of metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively eliminates protozoan infections without causing significant adverse effects . At higher doses, toxic effects can be observed, including damage to the liver and kidneys . Threshold effects have been noted, where a minimum effective dose is required to achieve the desired therapeutic outcome .
Metabolic Pathways
This compound is involved in several metabolic pathways within protozoans. It primarily interferes with the phospholipid metabolism, preventing the formation of essential fatty acids like arachidonic acid . This disruption leads to a cascade of metabolic failures, ultimately resulting in the parasite’s death . This compound also interacts with various enzymes and cofactors, further inhibiting the parasite’s metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes . Once inside the cell, this compound accumulates in specific compartments, where it exerts its antiprotozoal effects .
Subcellular Localization
This compound’s subcellular localization is primarily within the protozoan’s cell membrane and cytoplasm . It targets specific compartments and organelles, disrupting their function and leading to the parasite’s death . Post-translational modifications and targeting signals play a role in directing this compound to these specific locations within the cell .
Preparation Methods
Teclozan is synthesized through a series of chemical reactions involving dichloroacetyl chloride and ethoxyethylamine. The synthetic route typically involves the following steps:
Reaction of dichloroacetyl chloride with ethoxyethylamine: This forms an intermediate compound.
Condensation with 4-aminomethylbenzylamine: This step results in the formation of this compound.
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Teclozan undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: This compound can undergo substitution reactions, particularly involving the chlorine atoms in its structure.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Teclozan has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies involving dichloroacetamides and their reactivity.
Comparison with Similar Compounds
Teclozan is unique among dichloroacetamides due to its specific activity against protozoan infections. Similar compounds include:
Quinfamide: Another antiprotozoal agent used in the treatment of intestinal infections.
Nitazoxanide: A broad-spectrum antiparasitic agent with activity against protozoa, helminths, and viruses.
Metronidazole: A widely used antiprotozoal and antibacterial agent.
Compared to these compounds, this compound is noted for its high efficacy and safety profile in the treatment of intestinal amebiasis .
Properties
IUPAC Name |
2,2-dichloro-N-[[4-[[(2,2-dichloroacetyl)-(2-ethoxyethyl)amino]methyl]phenyl]methyl]-N-(2-ethoxyethyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28Cl4N2O4/c1-3-29-11-9-25(19(27)17(21)22)13-15-5-7-16(8-6-15)14-26(10-12-30-4-2)20(28)18(23)24/h5-8,17-18H,3-4,9-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJLJWCAEPENBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN(CC1=CC=C(C=C1)CN(CCOCC)C(=O)C(Cl)Cl)C(=O)C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28Cl4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00204147 | |
Record name | Teclozan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00204147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5560-78-1 | |
Record name | Teclozan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5560-78-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Teclozan [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005560781 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Teclozan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13205 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TECLOZAN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107433 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Teclozan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00204147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Teclozan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.486 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TECLOZAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9RIF0COUB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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